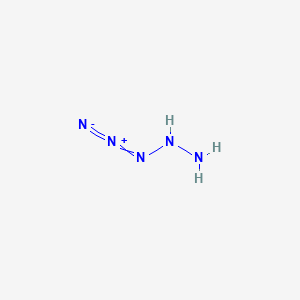
Azidohydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azidohydrazine is a chemical compound with the molecular formula N2H3N3. It is a highly reactive and unstable compound that has found various applications in scientific research. Azidohydrazine is a versatile compound that has been used in the synthesis of various organic compounds, and it has also been used to study the mechanism of action of different biological systems.
Wissenschaftliche Forschungsanwendungen
Azidohydrazine has found various applications in scientific research. It has been used in the synthesis of various organic compounds, including azides, triazoles, and tetrazoles. Azidohydrazine has also been used to study the mechanism of action of different biological systems, including enzymes, proteins, and DNA.
Wirkmechanismus
The mechanism of action of azidohydrazine involves the formation of reactive nitrogen species, which can react with various biological molecules. Azidohydrazine can react with proteins and enzymes, leading to the inhibition of their activity. It can also react with DNA, leading to the formation of DNA adducts, which can cause DNA damage and mutations.
Biochemische Und Physiologische Effekte
Azidohydrazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and urease. Azidohydrazine has also been shown to induce DNA damage and mutations, leading to cell death and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Azidohydrazine has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of various organic compounds, and it has also been used to study the mechanism of action of different biological systems. However, azidohydrazine is a highly reactive and unstable compound, and it requires careful handling and storage. It can also be toxic and hazardous, and it requires proper safety precautions.
Zukünftige Richtungen
Azidohydrazine has several future directions for scientific research. It can be used in the synthesis of new organic compounds with potential applications in medicine and industry. Azidohydrazine can also be used to study the mechanism of action of different biological systems, including enzymes, proteins, and DNA. Further research is needed to explore the potential applications of azidohydrazine in different fields of science.
Synthesemethoden
Azidohydrazine can be synthesized in various ways. One of the commonly used methods is the reaction of hydrazine hydrate with sodium azide in the presence of sulfuric acid. The reaction proceeds as follows:
N2H4.H2O + NaN3 → N2H3N3 + NaOH + H2O
Another method involves the reaction of hydrazine sulfate with sodium azide in the presence of hydrochloric acid. The reaction proceeds as follows:
N2H4.H2SO4 + NaN3 + HCl → N2H3N3 + NaHSO4 + H2O
Eigenschaften
CAS-Nummer |
14546-44-2 |
|---|---|
Produktname |
Azidohydrazine |
Molekularformel |
H3N5 |
Molekulargewicht |
73.06 g/mol |
InChI |
InChI=1S/H3N5/c1-3-5-4-2/h3H,1H2 |
InChI-Schlüssel |
DHIGSAXSUWQAEI-UHFFFAOYSA-N |
SMILES |
NNN=[N+]=[N-] |
Kanonische SMILES |
NNN=[N+]=[N-] |
Andere CAS-Nummern |
14546-44-2 |
Synonyme |
azidohydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















